Myxochelin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

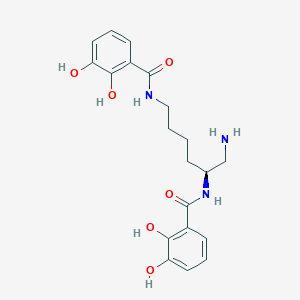

Myxochelin B is a member of the class of benzamides obtained by formal condensation of the 1- and 6-amino groups of hexane-1,2,6-triamine with the carboxy groups from two molecules of 2,3-dihydroxybenzoic acid followed by reduction of the amide carbonyl at position 5 to a hydroxy group. It has a role as a siderophore and a bacterial metabolite. It is a member of catechols and a member of benzamides. It derives from a 2,3-dihydroxybenzoic acid.

科学的研究の応用

Antibacterial Properties

Myxochelin B exhibits significant antibacterial activity. It is primarily involved in iron acquisition, which is crucial for the growth of bacteria under iron-limiting conditions. Studies have shown that this compound can inhibit the growth of various pathogenic bacteria by chelating iron, thus depriving these organisms of this essential nutrient .

Cytotoxic Effects Against Cancer Cells

Research indicates that this compound possesses moderate cytotoxicity against selected human cancer cell lines. For instance, derivatives of this compound have been shown to inhibit cell proliferation in human colorectal carcinoma and hepatocellular carcinoma cells at low concentrations . The presence of a succinyl group in modified versions of this compound has been linked to enhanced biological activity, suggesting potential for therapeutic applications in oncology .

Siderophore Functionality

Iron Acquisition Mechanism

this compound functions as a siderophore, playing a critical role in iron homeostasis for myxobacteria such as Myxococcus xanthus. The production of this compound allows these organisms to thrive in environments where iron is scarce. Disruption of Myxochelin biosynthesis leads to severe growth defects under iron-limited conditions, underscoring its importance in microbial ecology and survival .

Environmental Applications

Bioremediation Potential

Due to its ability to mobilize iron and other metals, this compound may have applications in bioremediation. Its capacity to bind heavy metals could be harnessed for cleaning contaminated environments, making it a candidate for further study in environmental microbiology .

Case Studies

化学反応の分析

Biosynthetic Reactions

Myxochelin B is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway involving:

-

Key enzymes : MxcE (adenylation), MxcF (aryl carrier protein), MxcG (NRPS subunit), and MxcL (transaminase) .

-

Substrates : 2,3-Dihydroxybenzoic acid (DHBA) and L-lysine.

Reaction Steps :

-

Activation : DHBA is adenylated by MxcE and loaded onto MxcF.

-

Condensation : MxcG attaches two DHBA molecules to the ε- and α-amino groups of lysine.

-

Reductive Release : The NADPH-dependent reductase (R) domain of MxcG reduces the thioester-bound intermediate to an aldehyde.

-

Transamination : MxcL converts the aldehyde to an amine, yielding this compound .

Key Data :

| Parameter | Value/Outcome | Source |

|---|---|---|

| Reductase cosubstrate | NADPH (preferred) or NADH | |

| Transamination efficiency | 40% conversion in vitro | |

| Aldehyde intermediate | Detected via HPLC-MS |

Enzymatic Modifications

This compound undergoes post-biosynthetic transformations:

-

Pseudochelin A Formation :

Experimental Results :

| Substrate | Product Yield (%) | Kinetic (k<sub>cat</sub>/K<sub>M</sub>, M⁻¹s⁻¹) |

|---|---|---|

| This compound | 85 | 1.2 × 10³ |

| Synthetic analog (C6-amide) | 72 | 0.9 × 10³ |

Chemical Derivatization

This compound’s catechol groups enable site-specific modifications:

-

Succinylation :

-

Nicotinic Acid Incorporation :

Structural Comparison :

In Vitro Reconstitution

Full biosynthesis achieved using purified enzymes:

Optimization Table :

| Variable | Optimal Condition | Effect on Yield |

|---|---|---|

| NADPH concentration | 1.5 mM | +300% vs NADH |

| Lysine stoichiometry | 1:2 (DHBA:lysine) | Prevents byproducts |

| Temperature | 30°C | Maximal enzyme activity |

特性

分子式 |

C20H25N3O6 |

|---|---|

分子量 |

403.4 g/mol |

IUPAC名 |

N-[(5S)-6-amino-5-[(2,3-dihydroxybenzoyl)amino]hexyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C20H25N3O6/c21-11-12(23-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-22-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,24-27H,1-2,5,10-11,21H2,(H,22,28)(H,23,29)/t12-/m0/s1 |

InChIキー |

QTARRKFUMCSVOF-LBPRGKRZSA-N |

異性体SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CN)NC(=O)C2=C(C(=CC=C2)O)O |

正規SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CN)NC(=O)C2=C(C(=CC=C2)O)O |

同義語 |

myxochelin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。